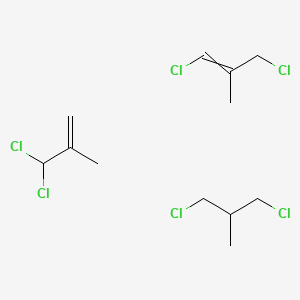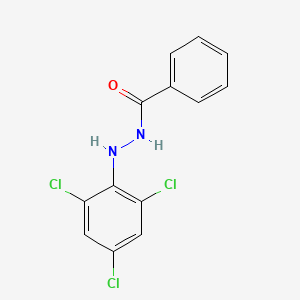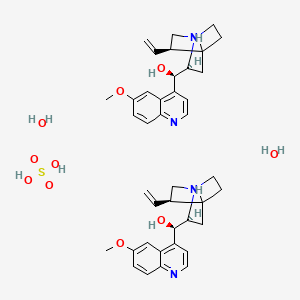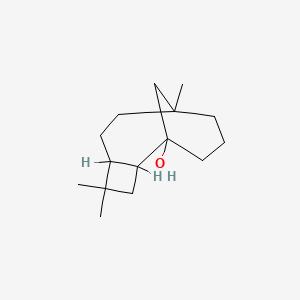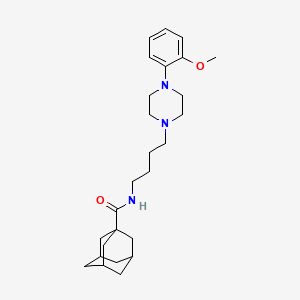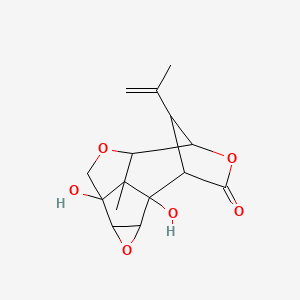
香菜素
描述
Corianin is a sesquiterpene lactone . It can be isolated from the fruits of Coriaria ruscifolia . It has been found to show antibacterial activity against S. aureus and S. epidermis .
Synthesis Analysis
The synthesis of Corianin involves complex chemical reactions . The process involves the use of newly developed palladium catalysts for an ene reaction, which affords the quaternary center . An intermediate of this synthesis was the starting point for the first EPC-synthesis of Corianin .
Molecular Structure Analysis
Corianin has a molecular formula of C15H18O6 . Its structure includes an epoxide group and two tertiary hydroxy groups . The structure of Corianin was elucidated based on nuclear magnetic resonance and chemical evidence .
Chemical Reactions Analysis
The complexity of systems of chemical reactions makes it difficult to determine the effect uncertainties in rate constants and other parameters have on the behavior of the species concentrations . This is also applicable to Corianin.
Physical And Chemical Properties Analysis
Corianin is a powder in appearance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 294.3 .
科学研究应用
On the other hand, there is a compound named “corianin” that has been isolated from the fruits of Coriaria ruscifolia and Coriaria japonica . But there’s limited information available about its specific scientific research applications.
If you’re referring to the material “Corianin”, here’s an analysis of its applications:
Laboratory Countertops
Corianin is widely used in the construction of laboratory countertops due to its nonporous nature, resistance to stains from common lab agents, and durability . It’s ideal for laboratories as it’s resistant to mold, mildew, and bacteria with proper cleaning .
Integrated Sinks and Backsplashes
In addition to countertops, Corianin is also used to construct integrated sinks and backsplashes in laboratories . Its virtually seamless nature makes it a sensible solution for these applications .
作用机制
Target of Action
Corianin is a sesquiterpene lactone that has been isolated from the fruits of Coriaria ruscifolia . It shows antibacterial activity against S. aureus and S. epidermis
Mode of Action
It is known for its antibacterial activity , suggesting that it may interact with bacterial proteins or enzymes to inhibit their function, leading to the death of the bacteria.
Biochemical Pathways
As a plant metabolite , it is likely involved in various metabolic processes within the plant cells. Its antibacterial activity suggests that it may interfere with essential biochemical pathways in bacteria, leading to their death
Result of Action
Its known antibacterial activity suggests that it may cause cellular damage or death in bacteria
安全和危害
未来方向
While specific future directions for Corianin are not mentioned in the search results, the evolution of Corian, a related material, suggests that new applications and uses for the material are consistently being discovered .
Relevant Papers
Relevant papers on Corianin include studies on its isolation from Coriaria japonica A. GRAY and Loranthus parasiticus MERR , its determination in plasma and urine , and its physical-chemical properties .
属性
IUPAC Name |
1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-5(2)6-7-12(16)20-8(6)9-13(3)14(17,4-19-9)10-11(21-10)15(7,13)18/h6-11,17-18H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTUZVAVHCTHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956884 | |
| Record name | 6a,7b-Dihydroxy-7c-methyl-8-(prop-1-en-2-yl)octahydro-3,6-methano-2,4,7-trioxacyclopenta[cd]cyclopropa[a]azulen-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 169700 | |
CAS RN |
35481-77-7 | |
| Record name | 6a,7b-Dihydroxy-7c-methyl-8-(prop-1-en-2-yl)octahydro-3,6-methano-2,4,7-trioxacyclopenta[cd]cyclopropa[a]azulen-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Corianin and where is it found?
A1: Corianin is a sesquiterpene lactone found in several species of the Coriaria genus, including Coriaria japonica, Coriaria sinica, and Coriaria nepalensis [, , ]. These plants are known to contain various toxic sesquiterpene lactones [, ].
Q2: What is the molecular formula and structure of Corianin?
A2: Corianin has the molecular formula C15H18O6 [, ]. Its structure is closely related to other picrotoxane sesquiterpenes like Tutin and Coriatin [, ]. The structure was elucidated using spectroscopic methods, including NMR, and confirmed through chemical synthesis [, ].
Q3: Are there any analytical methods available for detecting and quantifying Corianin?
A3: Yes, a highly sensitive and accurate method using ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) has been developed for determining Corianin levels in plasma and urine []. This method employs a solid-phase extraction technique and achieves a low limit of detection, making it suitable for toxicological purposes.
Q4: What is the relationship between Corianin and other picrotoxane sesquiterpenes?
A5: Corianin shares a core structure with other picrotoxane sesquiterpenes like Tutin, Coriatin, and Picrotoxinin [, , , ]. This structural similarity suggests they might share biosynthetic pathways and potentially exhibit overlapping biological activities. Researchers have successfully synthesized Corianin from Picrotoxinin, highlighting their close chemical relationship and offering insights into potential structure-activity relationships [].
Q5: How does Corianin contribute to the toxicity of Coriaria species?
A6: While the exact mechanisms are still being investigated, Corianin, alongside other sesquiterpene lactones in Coriaria, is thought to contribute to the plant's toxicity [, ]. These compounds are known to affect the central nervous system in mammals, potentially leading to poisoning upon ingestion [].
Q6: Have there been any studies on the stability of Corianin?
A7: There is limited information available specifically regarding the stability of Corianin under various conditions [, ]. Further research is needed to understand its stability profile, which is crucial for potential applications and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



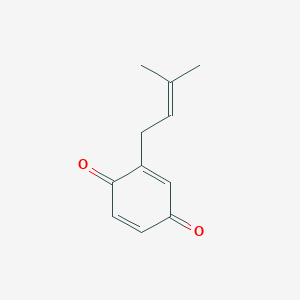


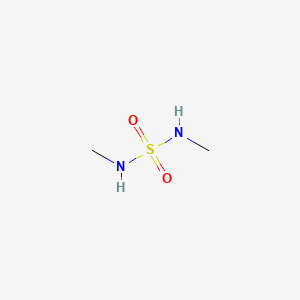
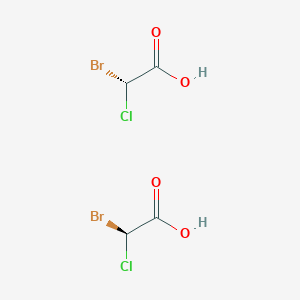

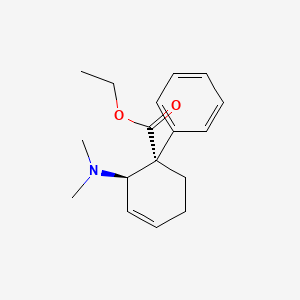
![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)
